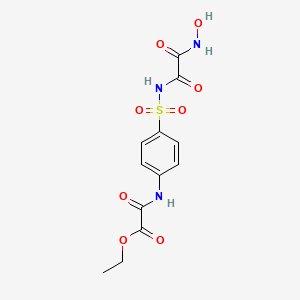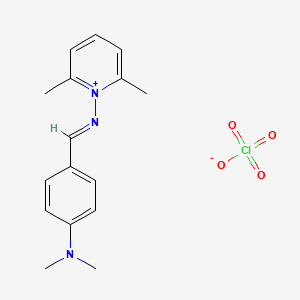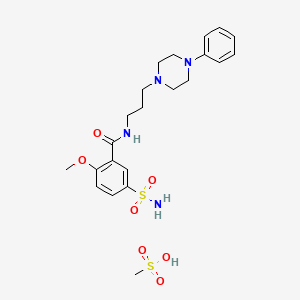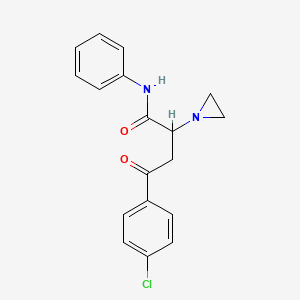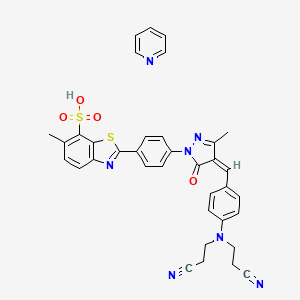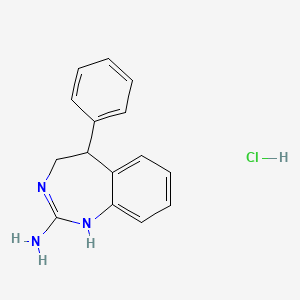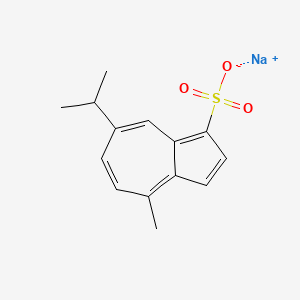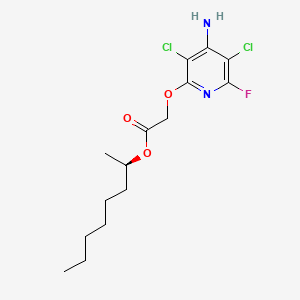
Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecen-1-yl-, sodium salt (1:4) is a derivative of aspartic acid, a naturally occurring amino acid. This compound is known for its unique chemical structure, which includes a sulfopropyl group and an octadecenyl chain. It is commonly used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecen-1-yl-, sodium salt (1:4) typically involves the reaction of aspartic acid with sulfopropyl and octadecenyl groups. The process begins with the activation of aspartic acid, followed by the introduction of the sulfopropyl group through a nucleophilic substitution reaction. The octadecenyl chain is then attached via an esterification reaction. The final product is obtained by neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to a specific temperature and maintained under constant stirring to facilitate the formation of the desired compound. After the reaction is complete, the product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecen-1-yl-, sodium salt (1:4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfopropyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecen-1-yl-, sodium salt (1:4) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecen-1-yl-, sodium salt (1:4) involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and alter metabolic processes. Its sulfopropyl group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the octadecenyl chain can integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt
- Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecyl-, sodium salt
Uniqueness
Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecen-1-yl-, sodium salt (1:4) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfopropyl group and an octadecenyl chain allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
81869-18-3 |
|---|---|
Molecular Formula |
C26H41NNa4O10S |
Molecular Weight |
651.6 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-[(E)-octadec-1-enyl]amino]butanedioate |
InChI |
InChI=1S/C26H45NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h17-18,21-22H,2-16,19-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/b18-17+;;;;/t21-,22?;;;;/m0..../s1 |
InChI Key |
OVSNCCHFVLZIHF-GVRTZLACSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/N([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


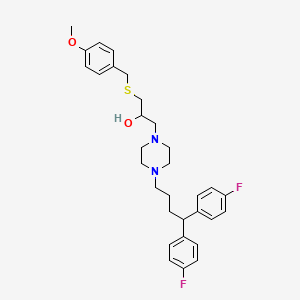

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)

